molecular formula C23H20BrNO3 B2849824 3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid CAS No. 937604-64-3

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid

Cat. No.: B2849824
CAS No.: 937604-64-3
M. Wt: 438.321
InChI Key: LEBGLVOMHWPIRF-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid is a useful research compound. Its molecular formula is C23H20BrNO3 and its molecular weight is 438.321. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Biochemical Pathways

cholinergic signaling pathways . These pathways are involved in numerous physiological processes, including muscle function, pain response, and cognitive function .

Pharmacokinetics

Similar compounds are known to undergo various metabolic processes, including conjugation reactions in the liver . These processes can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the potential interaction with ache, it’s possible that the compound could influence neurotransmission, leading to changes in nerve function .

Properties

IUPAC Name

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO3/c1-23(2)12-20-18(21(26)13-23)11-19(14-6-8-16(24)9-7-14)25(20)17-5-3-4-15(10-17)22(27)28/h3-11H,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBGLVOMHWPIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.